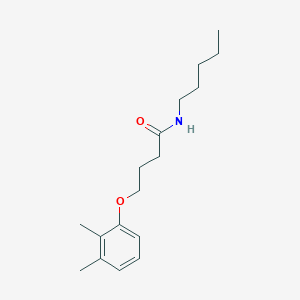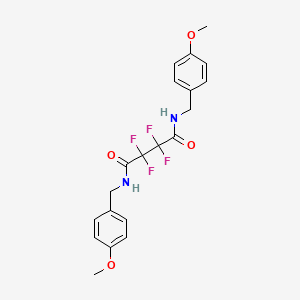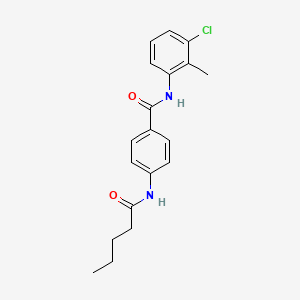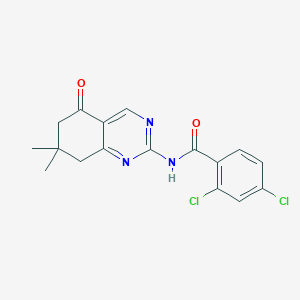![molecular formula C16H22N2O3S B4579776 N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)
N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide
説明
AMN082 was first synthesized in 2003 by researchers at Abbott Laboratories as a potential treatment for schizophrenia and other cognitive disorders. Since then, it has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and pain.
科学的研究の応用
Carbonic Anhydrase Inhibition and Anticonvulsant Action
Benzenesulfonamide derivatives have been extensively studied for their potent inhibitory action against human carbonic anhydrase (CA) isoforms, which are enzymes involved in various physiological and pathological processes. The inhibition of specific CA isoforms has therapeutic implications in conditions such as epilepsy, glaucoma, and cancer. For instance, certain benzenesulfonamide derivatives exhibit low nanomolar inhibitory activity against hCA II and hCA VII isoforms involved in epileptogenesis. These compounds have demonstrated effective seizure protection in animal models, showcasing their potential as anticonvulsant agents (Mishra et al., 2017).
Phospholipase A2 Inhibition
Another significant application of benzenesulfonamide derivatives is in the inhibition of membrane-bound phospholipase A2 (PLA2), an enzyme implicated in the pathogenesis of inflammatory diseases and myocardial infarction. Certain benzenesulfonamide compounds have been identified as potent PLA2 inhibitors, contributing to the reduction of myocardial infarction size in animal models. This suggests their potential role in the development of new therapeutic strategies for cardiovascular diseases (Oinuma et al., 1991).
Antitumor Activity
The antitumor activity of benzenesulfonamide derivatives has also been a focus of research, with several compounds exhibiting potent inhibitory effects against tumor-associated carbonic anhydrase isoforms IX and XII. These isoforms are overexpressed in various cancers and are targets for anticancer drug development. Benzenesulfonamide derivatives with specific structural modifications have shown strong inhibitory effects on these isoforms, offering a promising approach for anticancer therapy (Pacchiano et al., 2011).
Antioxidant and Enzyme Inhibitory Properties
Additionally, benzenesulfonamide derivatives incorporating triazine motifs have demonstrated a range of biological activities, including antioxidant properties and inhibition of key enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative diseases. These compounds offer potential therapeutic avenues for the treatment of conditions such as Alzheimer's disease and Parkinson's disease (Lolak et al., 2020).
特性
IUPAC Name |
4-(2-methylpiperidine-1-carbonyl)-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-3-11-17-22(20,21)15-9-7-14(8-10-15)16(19)18-12-5-4-6-13(18)2/h3,7-10,13,17H,1,4-6,11-12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBCFSITHPYDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4579694.png)


![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

![N-isopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4579739.png)

![5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)
![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4579748.png)

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)

![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)
![N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4579797.png)